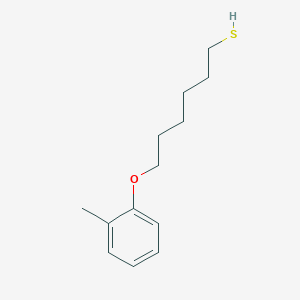

6-(2-Methylphenoxy)hexane-1-thiol

Description

6-(2-Methylphenoxy)hexane-1-thiol is a thiol-terminated organic compound featuring a hexane backbone substituted with a 2-methylphenoxy group. Its structure comprises a hydrophobic aromatic moiety (2-methylphenoxy) linked via a six-carbon alkyl chain to a sulfhydryl (-SH) group, enabling covalent attachment to metal surfaces like gold for self-assembled monolayer (SAM) formation . Its structural analogs, however, have been extensively studied, providing indirect insights into its properties.

Properties

IUPAC Name |

6-(2-methylphenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-12-8-4-5-9-13(12)14-10-6-2-3-7-11-15/h4-5,8-9,15H,2-3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBXLMWMMNYCEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methylphenoxy)hexane-1-thiol typically involves the nucleophilic substitution reaction of 6-bromohexane with 2-methylphenol in the presence of a base, followed by the introduction of the thiol group. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like sodium hydride (NaH). The reaction proceeds through the formation of an intermediate ether, which is then treated with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product.

Industrial Production Methods: In an industrial setting, the production of 6-(2-Methylphenoxy)hexane-1-thiol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 6-(2-Methylphenoxy)hexane-1-thiol can undergo oxidation reactions to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂).

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers. Common reagents for this reaction include alkyl halides and bases like sodium hydroxide (NaOH).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, sodium hydroxide (NaOH)

Major Products Formed:

Oxidation: Disulfides

Reduction: Alcohols

Substitution: Thioethers

Scientific Research Applications

Chemistry: 6-(2-Methylphenoxy)hexane-1-thiol is used as a building block in organic synthesis

Biology: In biological research, thiol-containing compounds are often used as probes to study redox processes and enzyme activities. 6-(2-Methylphenoxy)hexane-1-thiol can be employed in such studies due to its reactive thiol group.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals that target specific enzymes or receptors. Thiol groups are known to interact with metal ions and proteins, making them useful in drug design.

Industry: In the industrial sector, 6-(2-Methylphenoxy)hexane-1-thiol can be used as an additive in the formulation of polymers and coatings. Its ability to form strong bonds with metals makes it suitable for use in corrosion inhibitors and adhesives.

Mechanism of Action

The mechanism of action of 6-(2-Methylphenoxy)hexane-1-thiol is primarily driven by the reactivity of its thiol group. Thiols are known to undergo nucleophilic addition and substitution reactions, which can lead to the formation of various products depending on the reaction conditions. The phenoxy group can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Molecular Targets and Pathways:

Enzymes: Thiol-containing compounds can inhibit or activate enzymes by forming covalent bonds with active site residues.

Proteins: The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Metal Ions: Thiols can chelate metal ions, influencing their availability and activity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogs include:

6-[4-(Phenylazo)phenoxy]hexane-1-thiol: Features an azobenzene (azo) group instead of 2-methylphenoxy, enabling photochromic behavior .

HS-C6AZO-Cl : A chlorinated azobenzene derivative with enhanced electronegativity .

6-(4-Trifluoromethyl-4'-azobenzeneoxy)-hexane-1-thiol and 6-(4-Cyano-4'-azobenzeneoxy)-hexane-1-thiol: Azobenzene derivatives with electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) end groups, respectively .

Table 1: Structural and Functional Comparison

Self-Assembled Monolayer (SAM) Characteristics

- Order and Orientation: Azobenzene-containing thiols (e.g., 6-[4-(phenylazo)phenoxy]hexane-1-thiol) form highly ordered SAMs with near-perpendicular azobenzene orientation due to π-π stacking and alkyl chain flexibility . In contrast, 6-(2-Methylphenoxy)hexane-1-thiol lacks the azo group, likely reducing intermolecular interactions and resulting in less ordered monolayers . Trifluoromethyl and cyano end groups induce dipole-driven molecular alignment, enabling precise work-function tuning of gold surfaces .

- Electronic and Optical Properties: Azobenzene derivatives exhibit reversible cis-trans isomerism under UV/visible light, enabling dynamic SAM reconfiguration . The absence of this moiety in 6-(2-Methylphenoxy)hexane-1-thiol limits its photoresponsiveness. Electron-withdrawing groups (-Cl, -CF₃, -CN) enhance surface dipole moments, critical for electronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.